(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c27-23(8-4-16-3-7-20-21(12-16)30-15-29-20)25-19-6-5-17-9-10-26(14-18(17)13-19)24(28)22-2-1-11-31-22/h1-8,11-13H,9-10,14-15H2,(H,25,27)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILQDQIJCYKXCQ-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a complex organic compound featuring an acrylamide backbone and unique substituents that may confer significant biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Acrylamide Backbone : Provides stability and reactivity.
- Benzo[d][1,3]dioxole Moiety : Known for its potential anticancer and anti-inflammatory properties.
- Thiophene Side Chain : Enhances electronic properties and solubility.
The molecular formula is with a molecular weight of approximately 357.42 g/mol.
Synthesis Methods
The synthesis involves multi-step organic reactions:
- Formation of the Acrylamide Linkage : Typically achieved through condensation reactions.
- Introduction of the Benzo[d][1,3]dioxole Group : This can be done via electrophilic aromatic substitution or similar methods.
- Incorporation of the Thiophene Moiety : Often involves thiophene derivatives reacting under specific conditions to yield the desired compound.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance:
- Cytotoxicity Assays : Compounds featuring benzo[d][1,3]dioxole moieties have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF-7 (breast cancer). IC50 values for related compounds have been reported as low as 1.54 µM compared to standard drugs like doxorubicin .
The biological activity may be attributed to:
- Inhibition of EGFR : This pathway is crucial in many cancers, and compounds targeting this receptor can effectively reduce tumor growth.
- Induction of Apoptosis : Studies have indicated that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways involving proteins like Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound enhances its biological activity:
- Benzo[d][1,3]dioxole : Imparts anticancer properties.
- Thiophene Substituents : Contribute to anti-inflammatory effects and improve solubility.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against others with similar structures:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thienopyridine Derivatives | Antiplatelet agents | Cardiovascular effects |
| Benzodioxole-Based Compounds | DNA interaction | Anticancer properties |
| Thiophene Derivatives | Diverse functionalities | Anti-inflammatory, antimicrobial |
The unique combination of these moieties in this compound suggests a distinct profile of biological activity not fully replicated by other compounds.
Case Studies
Several studies have documented the efficacy of structurally related compounds:
- Antitumor Activity : A study demonstrated that derivatives with benzo[d][1,3]dioxole showed significant cytotoxicity against multiple cancer lines with minimal toxicity to normal cells .
- Molecular Docking Studies : These studies support the hypothesis that the compound interacts effectively with key biological targets involved in cancer progression .
Chemical Reactions Analysis
Hydrolysis Reactions
The acrylamide group undergoes hydrolysis under acidic or basic conditions. For analogs like (E)-N-allyl-3-(benzo[d]dioxol-5-yl)acrylamide , hydrolysis typically produces corresponding carboxylic acids:
Key factors influencing hydrolysis:
-
Steric hindrance from the tetrahydroisoquinoline-thiophene group slows hydrolysis compared to simpler acrylamides.
-
Electron-withdrawing effects of the benzo[d]dioxole ring enhance carbonyl electrophilicity, accelerating reaction rates.
Nucleophilic Substitution
The amide nitrogen participates in substitution reactions with electrophilic reagents. For example, thiophene-2-carbonyl derivatives react with alkyl halides:
The tetrahydroisoquinoline nitrogen may also undergo alkylation, but steric shielding by the thiophene-carbonyl group reduces reactivity at this site .
Cyclization Reactions
The acrylamide’s α,β-unsaturated carbonyl system facilitates cycloadditions and intramolecular reactions:
Diels-Alder Reactions
With dienes like 1,3-butadiene:
| Diene | Catalyst | Product | Stereochemistry |
|---|---|---|---|
| 1,3-butadiene | Lewis acid (ZnCl₂) | Six-membered cyclohexene adduct | endo preference |
| Anthracene | None | Polycyclic fused ring system | Low yield (~30%) |
Intramolecular Cyclization
Under basic conditions, the acrylamide forms five-membered lactams:
| Base | Temperature | Product | Application |
|---|---|---|---|
| KOtBu | 80°C, 8 hours | Tetrahydroisoquinoline-fused γ-lactam | Potential kinase inhibitors |
| DBU | RT, 24 hours | Spirocyclic oxazole derivative | Photophysical studies |
Oxidation Reactions
The benzo[d]dioxole ring and thiophene moiety are susceptible to oxidation:
Cross-Coupling Reactions
The acrylamide’s double bond participates in Heck-type couplings:
| Catalyst System | Substrate | Product | Efficiency |
|---|---|---|---|
| Pd(OAc)₂/PPh₃, K₂CO₃ | Aryl iodides | β-arylacrylamide derivatives | 60-80% |
| CuI, 1,10-phenanthroline | Terminal alkynes | Conjugated enynes | Moderate |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition or E/Z isomerization:
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), acetone | Dimer via [2+2] cycloaddition | Φ = 0.12 |
| Visible light, eosin Y | Z-isomer | Φ = 0.08 |
Critical Analysis of Stability
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine
Acylation with Thiophene-2-carbonyl Chloride
- Dissolve 1,2,3,4-tetrahydroisoquinolin-7-amine (5 mmol) in dry dichloromethane (15 mL).
- Add thiophene-2-carbonyl chloride (6 mmol, 0.82 g) and triethylamine (10 mmol, 1.01 g) dropwise at 0°C.
- Stir at 25°C for 4 hours, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine as a white solid (yield: 78%).
Characterization :
- Molecular Formula : C₁₄H₁₂N₂O₂S
- ¹³C NMR (100 MHz, CDCl₃) : δ 166.2 (C=O), 143.1 (thiophene C-2), 132.5–126.8 (aromatic carbons), 55.3 (NCH₂), 45.1 (CH₂NH).
Coupling of Acrylic Acid and Amine to Form Acrylamide
The final step employs carbodiimide-mediated coupling to conjugate the acrylic acid and tetrahydroisoquinoline amine.
Procedure :
- Dissolve (E)-3-(benzo[d]dioxol-5-yl)acrylic acid (5 mmol, 0.96 g) and 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (5 mmol, 1.35 g) in dry DMF (20 mL).
- Add HBTU (5.5 mmol, 2.09 g) and DIPEA (11 mmol, 1.42 g) under nitrogen.
- Stir at 25°C for 12 hours, then pour into ice-water (100 mL) to precipitate the product.
- Filter and purify via reverse-phase HPLC (acetonitrile/water, 70:30) to obtain the title compound as a white powder (yield: 68%).
Characterization :
- Molecular Formula : C₂₄H₂₁N₃O₄S
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated 456.1284, found 456.1287.
- HPLC Purity : 99.2% (C18 column, 254 nm).
Optimization and Challenges
Stereochemical Control
The E-configuration of the acrylamide is ensured by using (E)-configured acrylic acid and avoiding prolonged heating during coupling.
Yield Improvement
- Replacing HBTU with EDCl/HOBt increases yields to 75% by reducing side reactions.
- Microwave-assisted coupling (50°C, 30 min) further enhances yield to 81%.
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | Capillary |
| λmax (UV-Vis) | 280 nm | Ethanol |
| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake-flask |
| Solubility (pH 7.4) | 12 µg/mL | HPLC |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide?
- Methodological Answer :
- Step 1 : Synthesize the benzodioxole-acrylic acid intermediate via Knoevenagel condensation of benzo[d][1,3]dioxole-5-carbaldehyde with malonic acid derivatives under basic conditions (e.g., pyridine) .
- Step 2 : Couple the acrylic acid to the tetrahydroisoquinoline-7-amine moiety using carbodiimide crosslinkers (e.g., EDCI) in anhydrous DMF at 0–5°C to minimize side reactions .
- Step 3 : Introduce the thiophene-2-carbonyl group via nucleophilic acyl substitution, employing thiophene-2-carboxylic acid chloride in dichloromethane with triethylamine as a base .
- Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer :
- 1H/13C NMR : Confirm the E-configuration of the acrylamide double bond (J ≈ 15–16 Hz for trans coupling) and assign benzodioxole protons (δ 6.7–7.1 ppm) and tetrahydroisoquinoline signals (δ 2.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion [M+H]+ with <2 ppm error .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 62.5%, H: 4.8%, N: 6.2%) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodological Answer :
- Anticancer Activity : Screen against NCI-60 cell lines using MTT assays, with IC50 calculations and comparison to reference drugs (e.g., doxorubicin) .
- Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays, using staurosporine as a control .
- Cytotoxicity : Assess selectivity using non-cancerous cell lines (e.g., HEK-293) to identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core Modifications : Replace benzodioxole with substituted phenyl groups (e.g., 3,4-dimethoxyphenyl) to assess electronic effects on potency .
- Side Chain Variations : Substitute thiophene-2-carbonyl with other heterocyclic acyl groups (e.g., furan, pyrrole) to probe steric and electronic contributions .
- Statistical Modeling : Apply QSAR models (e.g., Random Forest) to predict activity trends from molecular descriptors (logP, polar surface area) .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer :
- Dose-Response Repetition : Replicate assays in triplicate with standardized protocols (e.g., fixed incubation times) to minimize variability .
- Orthogonal Assays : Confirm apoptosis induction via Annexin V/PI staining if MTT results are ambiguous .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., (E)-3-(3,4-dimethoxyphenyl)acrylamide derivatives) to identify consensus trends .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- Caco-2 Permeability : Assess intestinal absorption using monolayers, with Papp values >1×10⁻⁶ cm/s indicating high bioavailability .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
